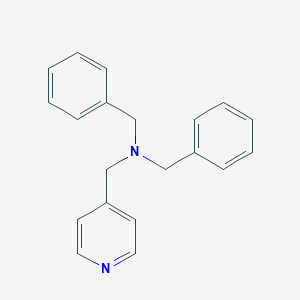
N,N-Dibenzylpyridine-4-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzylpyridine-4-methylamine is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N,N-Dibenzylpyridine-4-methylamine has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds suggests various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focused on synthesizing derivatives targeting multidrug efflux pumps demonstrated promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Antidepressant and Analgesic Properties
Pyridine derivatives, including this compound, have been noted for their potential as antidepressants and analgesics. The synthesis methods involving reductive amination highlight the compound's utility in developing new therapeutic agents .
Analytical Chemistry Applications
This compound is utilized in analytical chemistry for its role as a standard or reagent in various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A method has been developed for the separation of this compound using reverse phase HPLC. This technique allows for the effective analysis of the compound in complex mixtures, enhancing its application in quality control and research settings .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new materials with specific properties.
Polymer Chemistry
This compound can be used as a building block in the synthesis of polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
Propiedades
Número CAS |
14147-07-0 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-benzyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2/c1-3-7-18(8-4-1)15-22(16-19-9-5-2-6-10-19)17-20-11-13-21-14-12-20/h1-14H,15-17H2 |
Clave InChI |
BPLXDKVKYBVOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Key on ui other cas no. |
14147-07-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















